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Compound of Interest

Compound Name: Citalopram oxalate

Cat. No.: B15125297

Introduction

Citalopram is a widely recognized antidepressant classified as a selective serotonin reuptake
inhibitor (SSRI).[1] It is primarily used in the treatment of major depressive disorder, anxiety
disorders, and panic disorder.[2][3] The therapeutic efficacy of citalopram is attributed to its S-
enantiomer, known as Escitalopram. The synthesis of citalopram is a multi-step process that
requires precise control over reaction conditions to ensure high yield and purity. Subsequent
purification is critical to remove process-related impurities and isolate the desired final product
in a form suitable for pharmaceutical use. This document provides a detailed protocol for the
synthesis of racemic citalopram and its conversion to citalopram oxalate, along with methods
for its purification.

I. Chemical Synthesis Protocol: Citalopram

The synthesis of citalopram is most commonly achieved through a pathway involving
successive Grignard reactions with a phthalide derivative, followed by a cyclization step.[4][5]
[6] The following protocol outlines a representative synthesis route starting from 5-
cyanophthalide.

Experimental Protocol: Synthesis

Step 1: First Grignard Reaction with 4-Fluorophenylmagnesium Bromide
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In a dry, inert-atmosphere reaction vessel, prepare the Grignard reagent by reacting 1,4-
bromofluorobenzene with magnesium turnings in dry tetrahydrofuran (THF).[7][8]

Cool the Grignard solution to 0-5°C.

Slowly add a solution of 5-cyanophthalide in dry THF to the Grignard reagent.[6]

Allow the reaction mixture to warm to room temperature and stir until the reaction is
complete (monitored by TLC or HPLC).

Quench the reaction by carefully adding a saturated agueous solution of ammonium
chloride.

Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with
brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield
the intermediate benzophenone product.[6]

Step 2: Second Grignard Reaction with 3-(Dimethylamino)propylmagnesium Chloride

In a separate vessel, prepare the second Grignard reagent by reacting 3-
(dimethylamino)propyl chloride with magnesium in dry THFE.[5]

Cool the solution of the benzophenone intermediate from Step 1 in dry THF to 0-5°C.

Slowly add the 3-(dimethylamino)propylmagnesium chloride solution to the cooled
intermediate solution.[5]

Stir the reaction at a controlled temperature (e.g., 5-10°C) for approximately 1 hour.[5]

After the reaction is complete, quench it with an aqueous acid solution.

This step yields the key diol intermediate, 1-(4-fluorophenyl)-1-(3-dimethylaminopropyl)-1,3-
dihydroisobenzofuran-5-carbonitrile diol.[8]

Step 3: Cyclization to form Citalopram Base

Dissolve the crude diol intermediate from Step 2 in a suitable solvent.
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o Perform a ring-closure reaction by dehydration, typically using a strong acid like sulfuric acid
or phosphoric acid at an elevated temperature (e.g., 70°C).[7][8]

 After cyclization is complete, cool the reaction mixture and quench it into ice-cold water.[7]

» Neutralize the solution with a base (e.g., aqueous ammonia) to a pH of approximately 9.0-
9.5 and extract the citalopram free base with an organic solvent such as toluene.[7][9]

e Wash the organic layer with water, dry it, and concentrate it under vacuum to obtain crude
citalopram base as an oil.

Step 4: Formation of Citalopram Oxalate Salt

» Dissolve the crude citalopram base in a suitable organic solvent, such as acetone,
isopropanol, or ethanol.[7][9][10]

e Add a solution of oxalic acid dihydrate in the same solvent to the citalopram base solution.[9]
[11]

« Stir the mixture, often with heating to 50-60°C, to ensure complete salt formation, then cool
to room temperature or below (0°C) to induce precipitation.[7][11]

« Filter the precipitated solid, wash it with a small amount of cold solvent, and dry it under

vacuum to yield citalopram oxalate.[7]
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Caption: Synthetic pathway for Citalopram Oxalate.

Il. Purification Protocol: Citalopram Oxalate

Purification of citalopram oxalate is essential to achieve the high purity required for
pharmaceutical applications, typically exceeding 99.5% as measured by HPLC.[9] Common
methods include recrystallization and a multi-step process involving conversion to the free
base.

Protocol 1: Purification by Recrystallization

e Place the crude citalopram oxalate in a flask.
e Add a suitable solvent, such as methanol, ethanol, or isopropanol.[7]
» Heat the mixture while stirring until the solid completely dissolves.

 If necessary, treat the hot solution with activated charcoal to remove colored impurities, then
filter it while hot.
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 Allow the solution to cool slowly to room temperature to form crystals. For higher recovery,
the solution can be further cooled in an ice bath.

o Collect the purified crystals by filtration.
e Wash the crystals with a small volume of the cold recrystallization solvent.

e Dry the crystals under vacuum at an elevated temperature (e.g., 60°C) to remove residual
solvent.[5]

Protocol 2: Purification via Free Base Extraction

This method is effective for removing specific impurities that may not be efficiently removed by
simple recrystallization.[12]

Dissolve the crude citalopram oxalate in water, heating to approximately 45°C if necessary
to aid dissolution.[12]

e Adjust the pH of the aqueous solution to between 7.0 and 7.7 using a suitable base, such as
agueous ammonia or sodium hydroxide.[12] This converts the citalopram oxalate to its free
base form.

o Extract the aqueous layer with a water-immiscible organic solvent, such as toluene.[12] The
citalopram free base will move into the organic layer, while some polar impurities may remain
in the aqueous layer.

o Separate the organic layer. The extraction process can be repeated on the aqueous layer to
maximize yield.

o Combine the organic extracts and wash them with water.

e Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate) and then
concentrate it under reduced pressure to obtain the purified citalopram base.[12]

» Convert the purified base back to the oxalate salt as described in Step 4 of the synthesis
protocol by dissolving it in a solvent like acetone and adding oxalic acid dihydrate.[9]

« Filter, wash, and dry the resulting high-purity citalopram oxalate.
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Caption: Purification workflow for Citalopram Oxalate.
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lll. Data Summary

The following tables summarize quantitative data reported in the literature for the synthesis and
purification of citalopram and its derivatives.

Table 1: Reaction Yields

Step/Process Reported Yield Reference

Synthesis of 5-aminophthalide
_ . 70% [13]
(intermediate)

Synthesis of 4-
aminophthalimide 83% [13]

(intermediate)

Purification of Escitalopram
_ _ 70.9% - 88.9% [12]
Free Base (via extraction)

Overall Molar Yield
o 87.3% [12]
(Purification)

Table 2: Purity and Analytical Data

| Product | Purity Specification | Analytical Method | Reference | | :--- | :--- | :--- | | Escitalopram
Oxalate | > 99.5% | HPLC |[9] | | Purified Escitalopram Oxalate | Single impurity < 0.1% | Not
Specified |[7] | | Escitalopram Oxalate | Chiral Purity > 98% | HPLC [[9] | | Citalopram
Hydrobromide | Starting material < 1% | HPLC |[5] |

Table 3: Analytical Characterization Parameters

| Technique | Details | Application | Reference | | :--- | :--- | :--- | | HPLC | Mobile Phase:
Acetonitrile/Phosphate Buffer (90:10, pH 4); Wavelength: 240 nm | Purity analysis and
quantitative determination in bulk and dosage forms. |[14] | | HPLC (USP Method) | Mobile
Phase: Methanol/Acetonitrile/Buffer (33:7:60); Wavelength: 237 nm | Official method for
analysis. |[2] | | Spectroscopy (IR, MS, *H NMR) | N/A | Structural confirmation of the
synthesized product. |[4][15] | | Melting Point | 146-149°C (Escitalopram Oxalate) | Physical
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characterization and identification. |[2] | | Solubility | Soluble in alcohol, sparingly soluble in
water, slightly soluble in acetone. | Formulation and purification solvent selection. |[2] |

IV. Conclusion

The synthesis and purification of citalopram oxalate are well-established processes that can
be executed with high yield and purity. The Grignard-based synthetic route is a robust method
for constructing the core structure, while subsequent purification, either through recrystallization
or a more involved acid-base extraction procedure, is crucial for achieving pharmaceutical-
grade quality. Careful control of reaction parameters and diligent application of purification
techniques, verified by analytical methods such as HPLC, are paramount for the successful
production of this important active pharmaceutical ingredient.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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